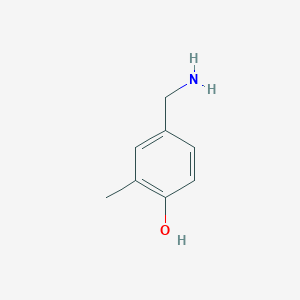

4-Hydroxy-3-methylbenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJNTTHIDLWEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597030 | |

| Record name | 4-(Aminomethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92705-78-7 | |

| Record name | 4-(Aminomethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-methylbenzylamine from o-Cresol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbenzylamine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a substituted benzylamine moiety, is found in a range of molecules with diverse biological activities. This guide provides a comprehensive, in-depth technical overview of a reliable synthetic route to this compound, commencing from the readily available starting material, o-cresol.

This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical transformations involved. We will delve into the mechanistic underpinnings of each reaction, justifying the selection of reagents and conditions to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot it effectively.

Synthetic Strategy Overview

The synthesis of this compound from o-cresol is a two-step process. The first step involves the introduction of a formyl group (-CHO) onto the aromatic ring of o-cresol to yield 4-hydroxy-3-methylbenzaldehyde. The second step is the conversion of this aldehyde to the desired primary amine via reductive amination.

An In-Depth Technical Guide to 4-Hydroxy-3-methylbenzylamine (CAS: 92705-78-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbenzylamine, with the CAS number 92705-78-7, is a substituted benzylamine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a phenol, a primary amine, and a methyl-substituted benzene ring, presents multiple reactive sites for the synthesis of more complex molecules and heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis and purification, predicted spectroscopic data for characterization, and an exploration of its potential biological significance based on the structure-activity relationships of related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. The available data, primarily from predictive models, are summarized below.

| Property | Value | Source |

| CAS Number | 92705-78-7 | |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Melting Point | 73 °C | [1] |

| Boiling Point (Predicted) | 268.9 ± 25.0 °C | [1] |

| Density (Predicted) | 1.105 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.33 ± 0.31 | [1] |

| Synonyms | 4-(aminomethyl)-2-methylphenol, Phenol, 4-(aminomethyl)-2-methyl- | [1] |

These properties suggest that this compound is a solid at room temperature with a moderately high boiling point. Its predicted pKa indicates that it is a basic compound, a characteristic feature of benzylamines.

Synthesis and Purification

A robust and scalable synthetic route is crucial for the accessibility of this compound for research and development. A highly plausible and efficient method for its preparation is through the reductive amination of 4-hydroxy-3-methylbenzaldehyde. This common and versatile reaction in organic synthesis allows for the conversion of an aldehyde to an amine.[2][3]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

Materials:

-

4-hydroxy-3-methylbenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-hydroxy-3-methylbenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of a mild acid, such as acetic acid, can be used to accelerate imine formation.[4] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and a saturated solution of sodium bicarbonate to neutralize any remaining acid and to basify the amine. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

Due to the polar nature of the phenol and amine groups, purification can be challenging.[5]

Column Chromatography:

-

Stationary Phase: Silica gel is a common choice. For highly polar amines, alumina or modified silica gels (e.g., amino- or diol-bonded phases) can be considered.[6]

-

Mobile Phase: A gradient of dichloromethane and methanol is often effective. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to prevent peak tailing on silica gel.

Acid-Base Extraction:

-

Dissolve the crude product in a suitable organic solvent like diethyl ether.

-

Add a solution of HCl in diethyl ether to precipitate the hydrochloride salt of the amine.[7]

-

Filter the salt and wash with cold diethyl ether.

-

To regenerate the free amine, dissolve the salt in water and basify with a strong base like sodium hydroxide (NaOH).

-

Extract the aqueous solution with an organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent to yield the purified free base.[7]

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the amine and hydroxyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.6 - 7.0 | m | 3H | Aromatic protons |

| ~ 3.7 | s | 2H | -CH₂-NH₂ |

| ~ 2.1 | s | 3H | -CH₃ |

| Broad | s | 3H | -NH₂ and -OH |

Note: The chemical shifts of the -NH₂ and -OH protons are variable and depend on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-OH (aromatic) |

| ~ 130-140 | Quaternary aromatic carbons |

| ~ 115-128 | CH aromatic carbons |

| ~ 45 | -CH₂-NH₂ |

| ~ 16 | -CH₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum would display characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 (broad) | O-H and N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| ~1600, ~1500 | Aromatic C=C stretching |

| ~1250 | C-O stretching (phenol) |

| ~1050 | C-N stretching |

Mass Spectrometry (MS)

In mass spectrometry with electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 138.1. The fragmentation pattern under collision-induced dissociation (CID) would likely involve the loss of ammonia (NH₃) as a primary fragmentation pathway, a common characteristic of protonated benzylamines.[1][8]

Caption: Predicted primary fragmentation in ESI-MS.

Potential Applications and Biological Significance

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in numerous biologically active compounds.

-

Building Block for Drug Candidates: The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[9] The presence of the phenolic hydroxyl and primary amine groups allows for diverse chemical modifications, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

-

Structure-Activity Relationship (SAR) Insights: Studies on substituted benzylamines have shown their potential as inhibitors of various enzymes and as ligands for receptors in the central nervous system.[10] For instance, certain benzylamine derivatives have been investigated as selective serotonin reuptake inhibitors. The specific substitution pattern on the aromatic ring of this compound could confer unique pharmacological properties.

-

Antioxidant and Biological Activities of Phenolic Amines: Aminomethylphenols and other polyphenolic compounds are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[11] The combination of a phenol and an amine in one molecule could lead to synergistic or unique biological profiles.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for substituted benzylamines and phenols should be followed. These include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound (CAS 92705-78-7) is a chemical compound with significant potential for application in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted properties, a detailed protocol for its synthesis and purification, and an analysis of its potential biological relevance. As research in drug discovery continues to evolve, the utility of such versatile building blocks will undoubtedly expand, paving the way for the development of novel therapeutic agents.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Audisio, D., L-H., D., & Taran, F. (2011). Reductive amination. In Name Reactions in Heterocyclic Chemistry II (pp. 573-592). John Wiley & Sons, Inc.

- Borch, R. F., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.

-

Reddit. How to purify Benzylamine? r/OrganicChemistry. Available from: [Link]

- Singh, G. S., & D'hooghe, M. (2015). Synthesis and applications of benzylamines and their derivatives. In The Chemistry of Functional Groups (pp. 1-51). John Wiley & Sons, Ltd.

-

Stevens Institute of Technology. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available from: [Link]

- Berger, T. A., & Deye, J. F. (1992). Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography.

-

PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Available from: [Link]

-

Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Available from: [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Available from: [Link]

-

YouTube. Reductive Amination. Available from: [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Available from: [Link]

-

Biotage. What can I use to purify polar reaction mixtures?. Available from: [Link]

-

YouTube. 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. Available from: [Link]

-

Chemistry Steps. Reductive Amination. Available from: [Link]

-

ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available from: [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Biological Evaluation of Novel 8-Aminomethylated Oroxylin A Analogues as α-Glucosidase Inhibitors. Available from: [Link]

-

ResearchGate. Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. Available from: [Link]

-

ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Available from: [Link]

-

PubMed. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors. Available from: [Link]

-

DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Available from: [Link]

-

PubChem. N-benzyl-4-methylaniline. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Available from: [Link]

-

PubChem. 4-Hydroxybenzylamine. Available from: [Link]

-

The Royal Society of Chemistry. NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines. Available from: [Link]

-

ResearchGate. Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Available from: [Link]

- Google Patents. Preparation method for 4-amino-3-methylphenol.

-

Agilent. A Comprehensive Guide to FTIR Analysis. Available from: [Link]

-

SpectraBase. 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum. Available from: [Link]

-

SpringerLink. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Available from: [Link]

-

ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. Available from: [Link]

Sources

- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. biotage.com [biotage.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 4-Hydroxy-3-methylbenzylamine: A Technical Guide for Researchers

Introduction

4-Hydroxy-3-methylbenzylamine, also known as 4-(aminomethyl)-2-methylphenol, is a primary amine of interest in medicinal chemistry and materials science. Its structural combination of a substituted phenolic ring and a benzylamine moiety imparts a unique set of chemical properties that are valuable for drug design and polymer synthesis. A thorough understanding of its molecular structure is paramount for its application and quality control. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a foundational reference for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As of the date of this publication, experimental spectral data for this compound is not widely available in public spectral databases. The data and interpretations presented herein are predictive, based on established principles of spectroscopic analysis and comparative data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

A logical workflow for the comprehensive structural elucidation of this compound is depicted below. This integrated approach ensures that data from each spectroscopic technique is used to corroborate the findings of the others, leading to an unambiguous structural assignment.

solubility and stability of 4-Hydroxy-3-methylbenzylamine in different solvents

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS: 92705-78-7), a critical parameter for its application in research and pharmaceutical development. Lacking extensive published data, this document synthesizes foundational chemical principles with established analytical methodologies to predict its behavior and provide robust protocols for its empirical determination. We delve into the physicochemical properties that govern its solubility across a spectrum of solvents and discuss its likely stability profile under various stress conditions. This guide equips researchers with the theoretical knowledge and practical, step-by-step protocols required to handle, formulate, and analyze this compound with scientific rigor.

Introduction: The Need for Characterization

This compound is a substituted benzylamine derivative featuring both a phenolic hydroxyl group and a primary amine. This unique combination of functional groups makes it an interesting building block in medicinal chemistry and materials science. However, the efficacy and reproducibility of any application, from a screening assay to a synthetic route, are fundamentally dependent on the molecule's behavior in solution. Understanding its solubility is paramount for preparing solutions of known concentrations, while knowledge of its stability is crucial for ensuring the integrity of the compound during storage and experimentation. This guide serves as a foundational resource, bridging the gap in available literature by providing a predictive analysis and actionable experimental frameworks.

Physicochemical Properties: The Molecular Basis for Behavior

The solubility and stability of a compound are direct consequences of its molecular structure and resulting physicochemical properties. The key parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Melting Point | 73 °C | [1] |

| Predicted pKa | 9.33 ± 0.31 | [1] |

| Appearance | Solid | [2] (for similar compound) |

The presence of both a basic amine group (pKa ~9.33 for the conjugate acid) and an acidic phenol group (pKa typically ~10) makes this compound an amphoteric compound. This dual nature is the single most important factor governing its solubility in aqueous systems, allowing it to act as a base in acidic media (forming a soluble ammonium salt) and an acid in basic media (forming a soluble phenoxide salt).[3][4]

Solubility Profile: Predicting and Determining "What Dissolves"

A precise understanding of solubility is essential for accurate dosing and formulation.[5] Based on the principle of "like dissolves like," we can predict the solubility of this compound in various solvent classes.[6][7]

Theoretical Solubility

The molecule's structure, with its polar hydrogen-bonding groups (–OH, –NH₂) and nonpolar aromatic ring, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl and amine groups can both donate and accept hydrogen bonds, suggesting good solubility in these solvents. Aqueous solubility is expected to be highly pH-dependent. At pH < 7, the amine group will be protonated, increasing water solubility. At pH > 11, the phenolic group will be deprotonated, also enhancing water solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected due to strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The dominance of the polar functional groups suggests low solubility in these solvents.

Expected Solubility Data Summary

The following table provides a qualitative prediction of solubility. For quantitative applications, empirical determination is mandatory.

| Solvent Class | Example Solvent | Expected Solubility | Rationale |

| Aqueous | Water (pH 7) | Sparingly Soluble | Moderate polarity, amphoteric nature |

| 0.1 M HCl | Soluble | Forms soluble ammonium salt[4] | |

| 0.1 M NaOH | Soluble | Forms soluble phenoxide salt[3] | |

| Polar Protic | Ethanol | Soluble | Hydrogen bonding with -OH and -NH₂ |

| Methanol | Soluble | Hydrogen bonding with -OH and -NH₂ | |

| Polar Aprotic | DMSO | Soluble | Strong dipole-dipole interactions |

| Acetone | Soluble | Dipole-dipole interactions | |

| Nonpolar | Hexane | Insoluble | Mismatch in polarity |

| Toluene | Slightly Soluble | Aromatic ring provides some compatibility |

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8] This protocol provides a reliable means to obtain quantitative data.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Analytical grade solvent(s)

-

Vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Centrifuge or 0.22 µm syringe filters

-

Calibrated HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure saturation is reached.[8]

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to periodically sample until a constant concentration is observed.[8]

-

Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. For volatile solvents or to ensure complete removal of solids, pass the aliquot through a 0.22 µm syringe filter compatible with the solvent.

-

Dilution: Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of the saturated solution by back-calculation, accounting for the dilution factor.

-

Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualization: Solvent Selection Workflow

The choice of solvent is application-dependent. This workflow guides the selection process.

Practical Recommendations for Handling and Storage

Based on the predicted properties, the following best practices are recommended:

-

Solution Preparation: For aqueous solutions, use a buffered system or adjust the pH to < 7 or > 11 to maximize solubility and potentially stability. For high-concentration stock solutions, DMSO is recommended.

-

Storage of Solids: Store the solid compound in a well-sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C). An inert atmosphere (nitrogen or argon) is advisable to minimize long-term oxidation. [9]* Storage of Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at -20 °C or -80 °C in small aliquots to avoid freeze-thaw cycles. Solutions in organic solvents like DMSO are generally more stable than aqueous solutions. Protect all solutions from light.

Conclusion

While specific experimental data for this compound is scarce, a thorough understanding of its chemical structure allows for robust predictions of its solubility and stability. Its amphoteric nature dictates a pH-dependent aqueous solubility, while its functional groups suggest a primary degradation pathway through oxidation. The experimental protocols detailed in this guide provide a clear and scientifically sound framework for researchers to empirically determine these critical parameters, ensuring the quality, accuracy, and reproducibility of their work.

References

- Solubility of Organic & Inorganic Compounds. (n.d.).

- DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Publishing.

- This compound | 92705-78-7. (n.d.). ChemicalBook.

- 4-Hydroxy-3-methoxybenzylamine | 1196-92-5. (n.d.). Biosynth.

- Stability Indicating HPLC Method Development – A Review. (2021). International Journal of Trend in Scientific Research and Development.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.

- Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.

- Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine... (2016). TSI Journals.

- This compound CAS#: 92705-78-7. (n.d.). ChemicalBook.

- 4-Methylbenzylamine 97%. (n.d.). Sigma-Aldrich.

- 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138. (n.d.). PubChem.

- 4-Methylbenzylamine | C8H11N | CID 66035. (n.d.). PubChem.

- 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901. (n.d.). PubChem.

- Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. (n.d.). ResearchGate.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.

- 4-Hydroxy-3-methylbenzaldehyde. (n.d.). Cheméo.

- 4-Hydroxybenzylamine | C7H9NO | CID 97472. (n.d.). PubChem.

- An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-3,5-dimethylbenzoate in Organic Solvents. (n.d.). Benchchem.

- Integrated Microbiome–Metabolome Analysis Reveals Stage-Dependent Alterations in Bacterial Degradation of Aromatics in Leptinotarsa decemlineata. (n.d.). National Institutes of Health.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

Sources

- 1. This compound CAS#: 92705-78-7 [amp.chemicalbook.com]

- 2. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. physchemres.org [physchemres.org]

- 6. chem.ws [chem.ws]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biosynth.com [biosynth.com]

In-depth Technical Guide to the Theoretical and Computational-Driven Analysis of 4-Hydroxy-3-methylbenzylamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 4-Hydroxy-3-methylbenzylamine (4H3MBA), a substituted benzylamine with potential applications in medicinal chemistry and materials science. Moving beyond a rigid, templated approach, this document is structured to logically guide researchers through the multifaceted process of in-silico analysis, from fundamental quantum chemical calculations to predictive molecular docking studies. The methodologies detailed herein are grounded in established scientific principles, emphasizing the causal relationships between computational choices and the accuracy of predictive outcomes. Each protocol is designed as a self-validating system, integrating experimental data for robust model verification. This guide is intended to serve as a practical and authoritative resource for professionals seeking to leverage computational tools in the exploration of novel molecular entities.

Introduction: The Scientific Imperative for In-Silico Characterization

This compound, also known as 4-(aminomethyl)-2-methylphenol, is a member of the benzylamine class of compounds. Benzylamine and its derivatives are recognized as important structural motifs in a wide array of biologically active molecules, exhibiting activities ranging from antimicrobial to anticancer properties. The strategic placement of hydroxyl and methyl groups on the phenyl ring of 4H3MBA is predicted to significantly influence its electronic distribution, steric hindrance, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets.

Computational chemistry offers a powerful and cost-effective avenue to explore the physicochemical properties and potential biological activities of such molecules before embarking on extensive and resource-intensive laboratory synthesis and testing. By employing a synergistic approach that combines quantum chemical calculations with molecular modeling techniques, we can gain deep insights into the molecule's intrinsic characteristics and predict its behavior in a biological environment. This in-depth guide will delineate the theoretical underpinnings and practical workflows for a comprehensive computational investigation of this compound.

Foundational Analysis: Quantum Chemical Calculations

The starting point for any robust computational study is the accurate determination of the molecule's electronic structure and geometry. Density Functional Theory (DFT) has emerged as the workhorse for such calculations in organic chemistry due to its favorable balance of accuracy and computational cost.

Geometric Optimization and Vibrational Analysis

The first essential step is to determine the most stable three-dimensional conformation of 4H3MBA. This is achieved through geometry optimization.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Input Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Computational Method Selection:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

-

Basis Set: 6-311++G(d,p) is a suitable choice, providing a good description of electron distribution, including polarization and diffuse functions, which are important for capturing hydrogen bonding and other non-covalent interactions.

-

-

Job Type: Specify "Optimization + Frequency" in the computational chemistry software (e.g., Gaussian, ORCA). The optimization will locate the minimum energy structure, while the frequency calculation will confirm that it is a true minimum (no imaginary frequencies) and provide the vibrational spectra.

-

Solvation Model (Optional but Recommended): To simulate a more biologically relevant environment, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) with water as the solvent.

-

Execution and Analysis: Run the calculation and analyze the output to confirm convergence and the absence of imaginary frequencies. The optimized Cartesian coordinates represent the most stable geometry.

The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra for validation of the chosen theoretical level.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H (Phenolic) | Stretching | ~3400-3600 | 3200-3600 |

| N-H (Amine) | Symmetric/Asymmetric Stretching | ~3300-3500 | 3300-3500 |

| C-H (Aromatic) | Stretching | ~3000-3100 | 3000-3100 |

| C-H (Methyl) | Stretching | ~2850-2960 | 2850-2960 |

| C=C (Aromatic) | Stretching | ~1450-1600 | 1450-1600 |

| C-N (Amine) | Stretching | ~1000-1250 | 1000-1250 |

| C-O (Phenolic) | Stretching | ~1200-1260 | 1200-1260 |

Note: Calculated frequencies are often systematically overestimated and require scaling for better comparison with experimental data.

Electronic Properties: Unveiling Reactivity and Stability

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and stability.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Diagram 1: Computational Workflow for Quantum Chemical Analysis

Caption: A typical workflow for the quantum chemical analysis of a small molecule.

Predicting Biological Interactions: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design.

Target Selection and Preparation

The first step in a molecular docking study is the identification and preparation of a relevant biological target (e.g., a protein receptor or enzyme). The choice of target will depend on the therapeutic area of interest. For benzylamine derivatives, potential targets could include enzymes like monoamine oxidases or various receptors in the central nervous system.

Protocol 2: Receptor and Ligand Preparation

-

Receptor Acquisition: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Receptor Preparation:

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

-

Assign protonation states to ionizable residues at a physiological pH.

-

Repair any missing residues or loops if necessary.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign partial charges (e.g., Gasteiger charges).

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

Docking Simulation and Analysis

The docking simulation involves placing the flexible ligand into the binding site of the rigid (or partially flexible) receptor and scoring the different poses based on a scoring function.

Protocol 3: Molecular Docking Simulation

-

Binding Site Definition: Define the binding pocket of the receptor, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

-

Docking Algorithm Selection: Choose a suitable docking program (e.g., AutoDock Vina, Glide, GOLD). These programs use different search algorithms and scoring functions.

-

Execution of Docking: Run the docking simulation, allowing the program to explore various conformations and orientations of the ligand within the binding site.

-

Pose Analysis and Scoring:

-

Analyze the top-scoring poses. The docking score provides an estimate of the binding affinity.

-

Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-scoring poses.

-

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | GLU-85 (H-bond with -OH), ASP-145 (H-bond with -NH2), PHE-146 (pi-pi stacking with phenyl ring), LEU-25 (hydrophobic interaction with -CH3) |

Diagram 2: Molecular Docking Workflow

Caption: A generalized workflow for performing molecular docking studies.

Synthesis and Experimental Validation (A Proposed Approach)

While this guide focuses on theoretical and computational studies, it is imperative to note that experimental validation is the ultimate arbiter of the accuracy of computational predictions.

A plausible synthetic route to this compound could involve the reduction of 4-hydroxy-3-methylbenzaldehyde oxime. A general procedure for a similar transformation has been reported for a related compound.[1]

Proposed Synthesis Outline:

-

Oximation: Reaction of 4-hydroxy-3-methylbenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxy-3-methylbenzaldehyde oxime.

-

Reduction: Catalytic hydrogenation of the oxime using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent like methanol.

Experimental Characterization:

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity. This experimental data is then used to validate the computational results.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The experimental chemical shifts can be compared with those predicted from DFT calculations (using the GIAO method).

-

Infrared (IR) Spectroscopy: The experimental vibrational frequencies can be compared with the calculated frequencies from the DFT frequency analysis.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Potential Applications and Future Directions

The structural features of this compound suggest several potential avenues for its application. The presence of the phenolic hydroxyl and benzylic amine groups makes it an interesting candidate for:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The computational data generated through the methods described in this guide can inform the design of derivatives with improved binding affinity and selectivity for specific biological targets.

-

Antioxidant Research: The phenolic moiety suggests potential antioxidant activity through radical scavenging mechanisms.

-

Materials Science: The amine and hydroxyl groups provide sites for polymerization and incorporation into novel polymers and materials.

Future research should focus on the synthesis and experimental validation of the computational predictions outlined in this guide. Biological screening of this compound against a panel of relevant targets would be a crucial next step in elucidating its therapeutic potential.

Conclusion

This in-depth technical guide has provided a comprehensive roadmap for the theoretical and computational investigation of this compound. By following the detailed protocols for quantum chemical calculations and molecular docking, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. The emphasis on a self-validating system, where computational predictions are designed to be corroborated by experimental data, ensures the scientific rigor and integrity of the findings. The application of these computational methodologies will undoubtedly accelerate the exploration and potential development of this compound and its derivatives in various scientific and industrial fields.

References

- Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.

Sources

fundamental reaction mechanisms involving 4-Hydroxy-3-methylbenzylamine

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 4-Hydroxy-3-methylbenzylamine

Introduction: The Versatility of a Substituted Benzylamine

This compound, also known as 4-(aminomethyl)-2-methylphenol, is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis.[1][2] Its structure, featuring a primary aminomethyl group and a hydroxyl group on a methylated benzene ring, offers multiple reactive sites. This unique combination of functional groups makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and material science.[3] The presence of the primary amine allows for the construction of carbon-nitrogen bonds through a variety of well-established reactions, while the phenolic hydroxyl group provides a handle for further modification or can influence the electronic properties of the molecule. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, offering both theoretical understanding and practical, field-proven insights for researchers and drug development professionals.

Part 1: Synthesis of this compound

The efficient synthesis of this compound is paramount for its application as a synthetic intermediate. The most common and industrially scalable approach is the reductive amination of its corresponding aldehyde, 4-hydroxy-3-methylbenzaldehyde.

Synthesis of the Precursor: 4-Hydroxy-3-methylbenzaldehyde

The precursor aldehyde is accessible through the Reimer-Tiemann reaction, starting from o-cresol. This reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.[4]

-

Mechanism Insight: The reaction proceeds through the formation of a highly electrophilic dichlorocarbene (:CCl₂) intermediate in the presence of a strong base. This electrophile then attacks the electron-rich phenoxide ring, followed by hydrolysis to yield the aldehyde.[4] A study on this reaction reported a yield of 43% for 4-hydroxy-3-methylbenzaldehyde.[5]

Reductive Amination: From Aldehyde to Amine

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds.[6][7] It involves two key steps: the formation of an imine (or Schiff base) followed by its reduction to an amine.[8] This method avoids the common issue of over-alkylation often seen in direct alkylation of amines.[8]

-

Causality in Reagent Selection: The choice of reducing agent is critical for a successful one-pot reductive amination. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred.[8][9] These reagents are selective for the protonated iminium ion and will not readily reduce the starting aldehyde, allowing the imine formation to proceed to a sufficient concentration before reduction occurs.[8][9] More potent reducing agents like sodium borohydride (NaBH₄) can also be used, but often require a two-step process where the imine is formed first before the reducing agent is introduced.[8][10]

An analogous synthesis of 4-hydroxybenzylamine from p-hydroxybenzaldehyde utilizes Raney nickel and hydrogen gas under pressure, achieving a high yield of 85%.[11]

Caption: Overall synthetic pathway from o-cresol to this compound.

Part 2: Core Reaction Mechanisms and Applications

The synthetic utility of this compound stems from the reactivity of its primary amine function.

Imine Formation and Reductive Amination

As the initial step in many reactions, the primary amine of this compound undergoes nucleophilic addition to aldehydes or ketones to form an imine intermediate.[6] This reaction is reversible and typically catalyzed by mild acid, which facilitates the dehydration of the carbinolamine intermediate.[12]

Caption: General mechanism for reductive amination starting from this compound.

This reactivity is fundamental to its use in building more complex molecules. For example, reacting it with other aldehydes or ketones followed by reduction allows for the synthesis of a wide array of secondary and tertiary amines, which are common scaffolds in pharmaceuticals.[10]

The Mannich Reaction: A Key C-C Bond Forming Reaction

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[13][14][15] In this reaction, this compound acts as the amine component, reacting with a non-enolizable aldehyde (typically formaldehyde) and an enolizable carbonyl compound (an "active hydrogen" compound).[12]

Mechanism:

-

Iminium Ion Formation: this compound first reacts with formaldehyde to form a highly electrophilic Eschenmoser-like iminium ion.[13][14][16]

-

Enol Formation: The active hydrogen compound (e.g., a ketone) tautomerizes to its enol form under the acidic reaction conditions.[13][14]

-

Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final Mannich base.[14][16]

Caption: The three-component Mannich reaction involving this compound.

The resulting Mannich bases are versatile synthetic intermediates, particularly in pharmaceutical chemistry, as they can be readily converted into β-aminoalcohols, which exhibit significant pharmacological activity.[13]

N-Acylation

As a primary amine, this compound reacts readily with acylating agents like acyl chlorides or anhydrides to form stable amide bonds. This is a robust and straightforward derivatization method.[10]

-

Application Insight: N-acylation is a common strategy in drug development to modify a molecule's properties, such as its lipophilicity, metabolic stability, or ability to act as a hydrogen bond donor/acceptor. The resulting amide derivatives of this compound can be screened for various therapeutic activities.[10]

Summary of Key Reactions

| Reaction Type | Reactants | Key Intermediate | Product | Significance |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Imine/Iminium Ion | Secondary/Tertiary Amine | Controlled synthesis of substituted amines.[8] |

| Mannich Reaction | Formaldehyde, Active H-Compound | Iminium Ion, Enol | β-Amino-carbonyl (Mannich Base) | Forms C-C bonds, key for complex scaffolds.[12][15] |

| N-Acylation | Acyl Chloride/Anhydride | Tetrahedral Intermediate | Amide | Robust derivatization for property modification.[10] |

| Schiff Base Formation | Aldehyde/Ketone | Carbinolamine | Imine | Precursor for other reactions and ligands.[17] |

Part 3: Experimental Protocols

The following protocols are provided as self-validating systems for key transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol adapts the principles of reductive amination for the target molecule.[7][10]

Materials:

-

4-Hydroxy-3-methylbenzaldehyde

-

Ammonium acetate or aqueous ammonia

-

Methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Hydrochloric acid (1M)

-

Sodium hydroxide (1M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-Hydroxy-3-methylbenzaldehyde (1.0 eq) and a suitable ammonia source like ammonium acetate (3.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours or until TLC analysis indicates the consumption of the imine intermediate.

-

Work-up: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Basify the aqueous solution with 1M NaOH to pH ~10.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[10]

-

Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Protocol 2: Representative Mannich Reaction

This protocol outlines a general procedure for using this compound as the amine component in a Mannich reaction.[13][14]

Materials:

-

This compound

-

Aqueous formaldehyde (37%)

-

Acetophenone (or another enolizable ketone)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware

Procedure:

-

Mixing: In a round-bottom flask, combine this compound (1.0 eq), acetophenone (1.0 eq), and ethanol.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Addition of Formaldehyde: Slowly add aqueous formaldehyde (1.1 eq) to the stirred solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

-

Isolation: Cool the reaction mixture to room temperature. The product, a Mannich base hydrochloride, may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

-

Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the desired β-amino-carbonyl compound.

Conclusion

This compound is a versatile and valuable building block whose reactivity is dominated by its primary amine functionality. A thorough understanding of its participation in fundamental reactions such as reductive amination and the Mannich reaction is crucial for its effective deployment in the synthesis of complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the unique synthetic potential of this compound in drug discovery and material science applications.

References

-

Synthesis of 4-Hydroxybenzylamine . PrepChem.com. [Link]

- Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.

-

MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS . AdiChemistry. [Link]

-

Mannich reaction . Wikipedia. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives . ResearchGate. [Link]

-

Mannich Reaction . Organic Chemistry Portal. [Link]

-

Reductive Amination | Synthesis of Amines . YouTube. [Link]

-

Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository . SUST Repository. [Link]

-

Synthesis of Amines . Chemistry LibreTexts. [Link]

-

Mannich Reaction . Chemistry LibreTexts. [Link]

-

Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde . ResearchGate. [Link]

-

Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

-

Model reaction of 4-hydroxy-3-methoxybenzaldehyde, hydroxylamine... . ResearchGate. [Link]

-

Show how to synthesize the following amines from the indicated st... . Pearson+. [Link]

-

The Essential Role of 3-Methylbenzylamine in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes . ResearchGate. [Link]

-

Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test . ResearchGate. [Link]

Sources

- 1. This compound | 92705-78-7 [m.chemicalbook.com]

- 2. This compound CAS#: 92705-78-7 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 13. adichemistry.com [adichemistry.com]

- 14. Mannich reaction - Wikipedia [en.wikipedia.org]

- 15. Mannich Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxy-3-methylbenzylamine

Prepared by: Senior Application Scientist

Introduction

4-Hydroxy-3-methylbenzylamine, also known as 4-(aminomethyl)-2-methylphenol, is a substituted benzylamine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a phenolic hydroxyl group, a primary amine, and a methyl-substituted aromatic ring, imparts a unique combination of properties that are of significant interest to researchers in drug development and chemical synthesis. The presence of both a hydrogen-bond donating/accepting hydroxyl group and a basic primary amine function suggests potential for diverse biological interactions and utility as a versatile chemical building block.

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, characterization, and handling. The information is structured to provide not just data, but also the scientific rationale behind the observed characteristics and the experimental methodologies used for their determination.

Nomenclature and Structural Identification

Correctly identifying a compound is the foundational step for any scientific investigation. The nomenclature and key identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | 4-(aminomethyl)-2-methylphenol | - |

| CAS Number | 92705-78-7 | [1][2] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)CN)O | - |

| InChI Key | Not readily available | - |

Core Physicochemical Properties

The physical properties of a molecule dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The key physicochemical data for this compound are summarized in the following table. It is important to note that several of these values are predicted based on computational models, which provide a reliable estimate in the absence of extensive experimental data.

| Property | Value | Comments & Rationale |

| Melting Point | 73 °C | The defined melting point indicates a crystalline solid structure at room temperature. This is a crucial parameter for assessing purity and for planning synthesis workup and purification steps like recrystallization.[1][3] |

| Boiling Point | 268.9 ± 25.0 °C (Predicted) | The high predicted boiling point is expected due to the presence of strong intermolecular hydrogen bonding from both the -OH and -NH₂ groups, which requires significant energy to overcome.[1][3] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | This value is typical for a small, functionalized aromatic compound and is useful for process calculations involving mass-to-volume conversions.[1] |

| pKa | 9.33 ± 0.31 (Predicted) | This predicted pKa value pertains to the protonation of the primary amine group (-NH₃⁺). It is within the typical range for primary benzylamines, indicating it will be predominantly protonated at physiological pH (~7.4). This is a critical parameter for understanding its interaction with biological targets and for developing analytical methods like ion-exchange chromatography.[1] |

Predicted Spectroscopic Profile for Structural Elucidation

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its spectroscopic profile. This section serves as a guide for researchers who may synthesize or handle this compound, explaining the expected data from key analytical techniques.

Proton Nuclear Magnetic Resonance (¹H NMR)

The causality behind ¹H NMR is the magnetic environment of each proton. The predicted spectrum in a solvent like DMSO-d₆ would show distinct signals corresponding to each unique proton set.

-

Aromatic Protons (3H): Expected in the range of δ 6.5-7.0 ppm. Due to the substitution pattern, they will likely appear as a singlet and two doublets, reflecting their coupling relationships.

-

Benzylic Protons (-CH₂-NH₂): A singlet is expected around δ 3.7-3.9 ppm. The proximity to the electron-withdrawing amine and the aromatic ring shifts it downfield.

-

Methyl Protons (-CH₃): A sharp singlet is predicted around δ 2.1-2.3 ppm.[3]

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (e.g., δ 3.0-5.0 ppm), and its position is highly dependent on concentration and temperature.

-

Hydroxyl Proton (-OH): A broad singlet, often further downfield (e.g., δ 8.5-9.5 ppm), whose position is also sensitive to experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR provides a map of the carbon skeleton. Based on data from analogous structures like 4-methylbenzylamine, the following approximate shifts are expected.[4][5]

-

Aromatic Carbons (6C): Six distinct signals are expected between δ 115-155 ppm. The carbon bearing the -OH group will be the most downfield (e.g., ~155 ppm), while the others will be influenced by the electronic effects of all substituents.

-

Benzylic Carbon (-CH₂-NH₂): Expected around δ 45-50 ppm.

-

Methyl Carbon (-CH₃): Expected around δ 15-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups by their characteristic vibrational frequencies. The spectrum of this compound is expected to be rich with information.

-

O-H Stretch (Phenol): A broad, strong band from approximately 3200-3600 cm⁻¹. The breadth is due to hydrogen bonding.

-

N-H Stretch (Primary Amine): Two distinct, medium-intensity peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[6]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl and methylene) C-H stretches appear just below 3000 cm⁻¹.

-

N-H Bend (Primary Amine): A medium-to-strong scissoring vibration around 1590-1650 cm⁻¹.

-

C=C Stretch (Aromatic): Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹.

-

C-N Stretch (Amine): A medium-intensity band in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, under Electron Ionization (EI):

-

Molecular Ion (M⁺): The molecular ion peak would appear at an m/z of 137.

-

Major Fragmentation: The most significant fragmentation pathway for benzylamines is benzylic cleavage (α-cleavage), which is the breaking of the C-C bond adjacent to the nitrogen atom.[7] This would result in the loss of the amino group, but more favorably, cleavage of the bond between the aromatic ring and the benzylic carbon. A dominant peak is expected at m/z 120 , resulting from the loss of the amino group (-NH₂) followed by rearrangement. Another key fragment would be at m/z 107 , corresponding to the hydroxytropylium ion, a common fragmentation for benzyl derivatives.

Solubility Profile

The "like dissolves like" principle is the guiding logic for solubility. The dual functionality of this compound (polar phenolic -OH and amine -NH₂, plus a nonpolar methyl-aryl core) creates a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to have moderate to good solubility due to hydrogen bonding with the -OH and -NH₂ groups. Solubility in water will be pH-dependent; it will be significantly higher in acidic solutions where the amine is protonated to form a soluble salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted due to the overall polarity of the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the dominance of the polar functional groups.

Reactivity, Stability, and Handling

Understanding a compound's reactivity is key to its safe storage and use in synthesis.

-

Stability: The compound may be sensitive to air and light. The phenol group is susceptible to oxidation over time, which can lead to discoloration. It is best stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, light-resistant container, and in a cool, dry place.

-

Reactivity:

-

The primary amine is nucleophilic and will react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones (via reductive amination).

-

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base. It can also be alkylated or acylated.

-

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.

-

Hazardous Decomposition: Thermal decomposition can release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

Conceptual Synthesis Pathway

A reliable method for synthesizing primary amines is the reductive amination of an aldehyde.[8][9][10] This approach offers high chemoselectivity and avoids the over-alkylation issues common with other methods.

The most logical precursor for this compound is 4-Hydroxy-3-methylbenzaldehyde .[11][12] The synthesis can be envisioned as a one-pot reaction where the aldehyde reacts with a source of ammonia (like ammonium acetate or aqueous ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Caption: A logical workflow for the comprehensive physicochemical characterization of a synthesized compound.

References

- Hamborg, E. S., & Versteeg, G. F. (2009). Detailed procedure for calculating pKa.

- Klančnik, M. (2012). Simple Method for the Estimation of pKa of Amines. Acta Chimica Slovenica, 59, 354-360.

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzylamine. Retrieved from [Link]

- Cárdenas-Galindo, M., et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(89).

-

SpectraBase. (n.d.). 4-Hydroxybenzylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbenzylamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanamine, 3-methyl-. Retrieved from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. 4-Methylbenzylamine(104-84-7) 13C NMR spectrum [chemicalbook.com]

- 5. 3-Methylbenzylamine(100-81-2) 13C NMR [m.chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reductive Amination of 4-Hydroxy-3-methylbenzaldehyde

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2][3] This powerful reaction converts aldehydes and ketones into primary, secondary, and tertiary amines through an intermediate imine or iminium ion, which is subsequently reduced.[2][4][5] The substrate of interest, 4-hydroxy-3-methylbenzaldehyde, is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Its conversion to a diverse array of substituted amines via reductive amination opens avenues for the exploration of new chemical entities in drug discovery and development.

This document provides a comprehensive guide to the reductive amination of 4-hydroxy-3-methylbenzaldehyde, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and discussing the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Overview: The "Why" Behind the "How"

The success of a one-pot reductive amination hinges on the selective reduction of the in situ-formed imine or iminium ion in the presence of the starting aldehyde.[1][6] This selectivity is achieved by employing a mild reducing agent that reacts preferentially with the protonated imine (iminium ion) intermediate.[1][7]

The reaction proceeds through two key stages:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of 4-hydroxy-3-methylbenzaldehyde. This is followed by dehydration to form an imine. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[2][8] The rate of this step is crucial and can be influenced by the nucleophilicity of the amine and the steric environment of the aldehyde.

-

Hydride Reduction: A mild hydride-donating reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the iminium ion. The steric bulk and electron-withdrawing acetoxy groups on NaBH(OAc)₃ moderate its reactivity, making it an ideal choice for this transformation as it does not readily reduce the starting aldehyde.[1][9]

Visualizing the Mechanism

Caption: General workflow of reductive amination.

Selecting the Right Tools: Reagents and Solvents

The choice of reagents and solvent is critical for achieving high yields and purity.

| Reagent/Solvent | Role | Key Considerations |

| 4-Hydroxy-3-methylbenzaldehyde | Electrophile | Ensure high purity to avoid side reactions. |

| Amine (Primary or Secondary) | Nucleophile | Purity is essential. Weakly basic amines may require longer reaction times or catalysis.[6] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | A mild and selective reagent.[10][11][12] It is moisture-sensitive and should be handled under an inert atmosphere. |

| 1,2-Dichloroethane (DCE) | Solvent | The preferred solvent for many reductive aminations, promoting faster reaction rates.[10][11][12] |

| Tetrahydrofuran (THF) | Solvent | An alternative to DCE, though reactions may be slower.[10][11] |

| Acetic Acid (AcOH) | Catalyst (Optional) | Generally not required for aldehydes but can be used to catalyze iminium ion formation, especially with less reactive amines or ketones.[1][10][11][12] |

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the reductive amination of 4-hydroxy-3-methylbenzaldehyde with a primary amine. Modifications may be necessary for secondary or less reactive amines.

Materials

-

4-Hydroxy-3-methylbenzaldehyde

-

Amine (e.g., Benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-hydroxy-3-methylbenzaldehyde (1.0 eq).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add the primary amine (1.0-1.2 eq) to the solution.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

Visualizing the Workflow

Caption: Step-by-step experimental workflow.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.5 eq) can be added to catalyze the iminium ion formation. However, be cautious as excess acid can lead to side reactions.

-

Dialkylation with Primary Amines: To minimize the formation of the tertiary amine byproduct when using a primary amine, a stepwise procedure can be employed. This involves forming and isolating the imine first, followed by its reduction with sodium borohydride (NaBH₄) in a solvent like methanol.[10][11]

-

Purification Challenges: The phenolic hydroxyl group can sometimes interfere with chromatographic purification. It may be beneficial to protect it as a suitable ether or silyl ether prior to the reductive amination, followed by deprotection.

-

Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to maintain the reagent's activity.

Safety Precautions

-

1,2-Dichloroethane (DCE): is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Sodium triacetoxyborohydride: can release flammable hydrogen gas upon contact with water or acid. Quench reactions carefully.

-

Amines: Many amines are corrosive and/or toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion